2,2,4,6-tetramethyl-N'-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide
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Overview
Description
2,2,4,6-tetramethyl-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide is a complex organic compound with a unique structure that includes multiple methyl groups and a pyrroloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-tetramethyl-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide typically involves multiple steps The starting materials are often commercially available or can be synthesized through known procedures
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-tetramethyl-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
2,2,4,6-tetramethyl-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4,6-tetramethyl-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in various oxidation reactions.
2,2,6,6-tetramethylpiperidine: Used as a reagent in organic synthesis.
Uniqueness
What sets 2,2,4,6-tetramethyl-N’-[(1E)-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,2-dihydroquinoline-8-carbohydrazide apart is its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for specific interactions with biological molecules, making it a valuable tool in various fields.
Properties
Molecular Formula |
C28H30N4O2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-[(2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C28H30N4O2/c1-15-11-20-16(2)13-27(4,5)29-22(20)21(12-15)25(33)31-30-23-19-10-8-9-18-17(3)14-28(6,7)32(24(18)19)26(23)34/h8-14,29,34H,1-7H3 |
InChI Key |
OVPLTIGIEGVYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)N=NC3=C(N4C5=C3C=CC=C5C(=CC4(C)C)C)O)NC(C=C2C)(C)C |
Origin of Product |
United States |
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